4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride
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Overview
Description
TCMDC-135051 (hydrochloride) is a highly selective and potent inhibitor of the protein kinase PfCLK3, which is crucial for the survival of the malaria parasite Plasmodium falciparum. This compound has shown significant antiparasitic activity by preventing the transition from trophozoite to schizont, disrupting transcription, and reducing transmission to the mosquito vector .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCMDC-135051 (hydrochloride) involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of TCMDC-135051 (hydrochloride) typically involves large-scale synthesis using batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The process includes rigorous purification steps, such as crystallization and chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
TCMDC-135051 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
TCMDC-135051 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study protein kinase inhibition and structure-activity relationships.
Biology: Investigated for its role in disrupting malaria parasite life cycles and its potential as an antiparasitic agent.
Medicine: Explored for its therapeutic potential in treating malaria and other parasitic infections.
Mechanism of Action
The mechanism of action of TCMDC-135051 (hydrochloride) involves the inhibition of the protein kinase PfCLK3. This kinase is essential for the transcriptional regulation and lifecycle progression of Plasmodium falciparum. By inhibiting PfCLK3, TCMDC-135051 (hydrochloride) disrupts the parasite’s ability to transition between life stages, ultimately leading to its death .
Comparison with Similar Compounds
Similar Compounds
TCMDC-135051 (TFA): Another salt form with similar inhibitory properties.
PfCLK3 Inhibitors: Other compounds targeting the same kinase, such as TCMDC-135051 analogs.
Uniqueness
TCMDC-135051 (hydrochloride) stands out due to its high selectivity and potency against PfCLK3, coupled with low off-target toxicity. This makes it a valuable compound for both research and potential therapeutic applications .
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Properties
IUPAC Name |
4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3.ClH/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4;/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXALYWEXUVTGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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